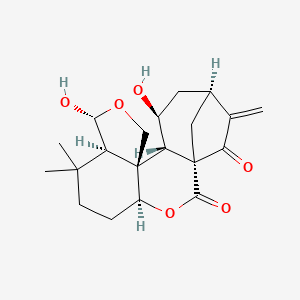
5-Nitro BAPTA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro BAPTA: is a chemical compound known for its role as a calcium chelator. It is widely used in scientific research, particularly in the fields of biochemistry and cell biology, due to its ability to bind calcium ions with high specificity. This compound is often utilized in the synthesis of calcium-specific chelators, calcium buffers, and fluorescent calcium indicators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro BAPTA typically involves the nitration of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid). The nitration process introduces a nitro group (-NO2) into the BAPTA molecule, resulting in the formation of this compound. This reaction is usually carried out under controlled conditions to ensure the selective nitration of the desired position on the BAPTA molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitro BAPTA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic conditions.
Major Products:
Reduction: The major product is 5-Amino BAPTA.
Substitution: The products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro BAPTA is used in the synthesis of calcium-specific chelators and buffers. It serves as a building block for the development of various calcium indicators and probes .
Biology: In cell biology, this compound is employed to study calcium signaling pathways. It is used to image cytoplasmic calcium levels in living cells, providing insights into cellular processes regulated by calcium ions .
Medicine: Research involving this compound has implications in understanding diseases related to calcium dysregulation, such as neurodegenerative disorders and cardiovascular diseases .
Industry: The compound is used in the development of fluorescent probes and sensors for industrial applications, including environmental monitoring and quality control .
Wirkmechanismus
5-Nitro BAPTA exerts its effects by binding to calcium ions with high affinity. The presence of four carboxylic acid functional groups allows it to chelate two calcium ions. This binding reduces the availability of free calcium ions in the cytoplasm, thereby modulating calcium-dependent cellular processes . Additionally, this compound can inhibit specific enzymes and signaling pathways by chelating calcium ions required for their activity .
Vergleich Mit ähnlichen Verbindungen
BAPTA: The parent compound without the nitro group.
5,5’-Dibromo BAPTA: A derivative with bromine substituents.
5,5’-Difluoro BAPTA: A derivative with fluorine substituents.
Uniqueness: 5-Nitro BAPTA is unique due to its nitro group, which enhances its ability to form fluorescent probes for imaging applications. This makes it particularly valuable in research involving calcium signaling and imaging .
Eigenschaften
Molekularformel |
C22H23N3O12 |
|---|---|
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)-4-nitroanilino]acetic acid |
InChI |
InChI=1S/C22H23N3O12/c26-19(27)10-23(11-20(28)29)15-3-1-2-4-17(15)36-7-8-37-18-9-14(25(34)35)5-6-16(18)24(12-21(30)31)13-22(32)33/h1-6,9H,7-8,10-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI-Schlüssel |
JRTCJLPFWVGNQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)







![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)

